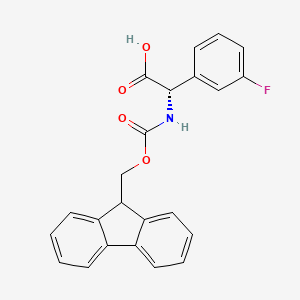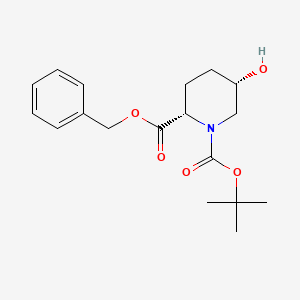
(2S,5S)-2-Benzyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, tert-butyl, and hydroxyl groups. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halides.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction using suitable oxidizing agents.
Industrial Production Methods
Industrial production of 2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The benzyl and tert-butyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may yield a fully saturated piperidine derivative.
Aplicaciones Científicas De Investigación
2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate: The parent compound.
2-Benzyl 1-(tert-butyl) (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.
2-Benzyl 1-(tert-butyl) (2S,5S)-5-methoxypiperidine-1,2-dicarboxylate: A derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of 2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H25NO5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-11-14(20)9-10-15(19)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3/t14-,15-/m0/s1 |
Clave InChI |
LDTHXGVTMLBBER-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


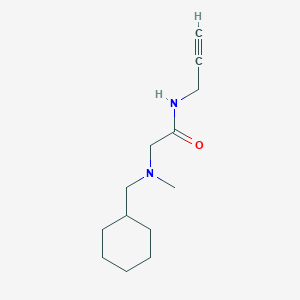
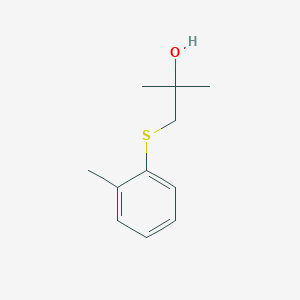
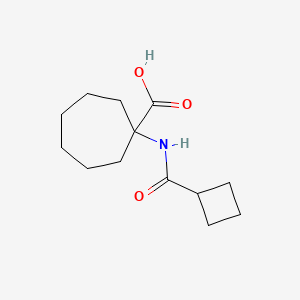

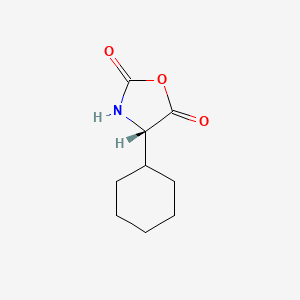
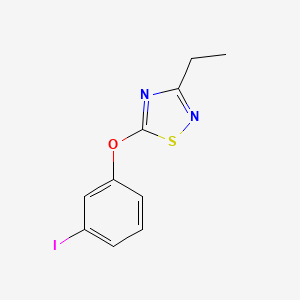
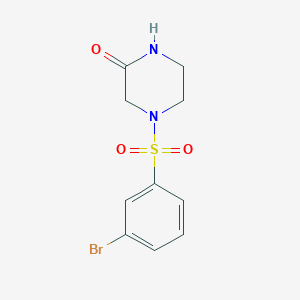

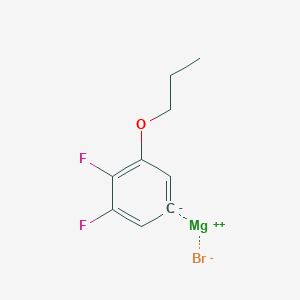

![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


